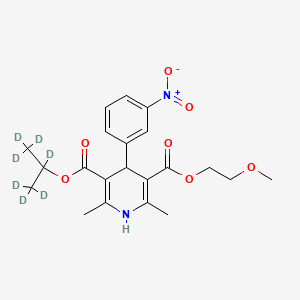

Nimodipine-d7

Beschreibung

Eigenschaften

IUPAC Name |

5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAGMCDKSXEBJQ-QLWPOVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nimodipine-d7 chemical structure and isotopic purity

An In-depth Technical Guide to Nimodipine-d7: Chemical Structure and Isotopic Purity For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the deuterated analog of the calcium channel blocker Nimodipine, serves as a critical internal standard for pharmacokinetic and metabolic studies.[1][2] Its utility is intrinsically linked to its chemical integrity and high isotopic enrichment. This guide provides a comprehensive overview of the chemical structure of this compound and delves into the analytical methodologies used to verify its isotopic purity. Detailed experimental protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside representative data and a workflow for the complete characterization of this essential research compound.

Chemical Structure of this compound

This compound is a synthetic, deuterium-labeled version of Nimodipine. The deuterium atoms are incorporated into the isopropyl group of the molecule.

Chemical Name: 3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1] Molecular Formula: C₂₁H₁₉D₇N₂O₇[1] Molecular Weight: Approximately 425.5 g/mol [1] CAS Number: 1246815-36-0[1]

The structure of this compound is identical to that of Nimodipine, with the exception of the seven hydrogen atoms on the isopropyl ester group, which are replaced by deuterium atoms. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Nimodipine.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry and is reported as the percentage of the desired deuterated species (d7) relative to all other isotopic variants (d0-d6).

Representative Isotopic Purity Data

Commercial suppliers of this compound generally guarantee a high level of isotopic enrichment. While the exact distribution can vary between batches, a typical specification is presented in the table below.

| Isotopic Species | Description | Representative Abundance (%) |

| d7 | Fully deuterated isopropyl group | > 98% |

| d6 | Isopropyl group with one hydrogen | < 2% |

| d5 | Isopropyl group with two hydrogens | < 0.5% |

| d4 | Isopropyl group with three hydrogens | < 0.1% |

| d3 | Isopropyl group with four hydrogens | < 0.1% |

| d2 | Isopropyl group with five hydrogens | < 0.1% |

| d1 | Isopropyl group with six hydrogens | < 0.1% |

| d0 | Unlabeled Nimodipine | < 0.1% |

Note: This data is representative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) for quantifying the distribution of deuterated species and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the location of the deuterium labels.

Mass Spectrometry Protocol

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of this compound.

Objective: To quantify the relative abundance of each isotopic species of this compound (d0 to d7).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to ensure that the analyzed signal corresponds to this compound and not an impurity.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of all isotopic species (e.g., m/z 418-428).

-

Resolution: Set to a high resolution (e.g., >30,000) to resolve the isotopic peaks.

-

Data Acquisition: Acquire data for the peak corresponding to this compound.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each isotopic species (d0 to d7).

-

Integrate the area under the curve for each isotopic peak.

-

Calculate the percentage of each isotopic species relative to the sum of all isotopic peak areas.

-

NMR Spectroscopy Protocol

NMR spectroscopy is used to confirm the position of the deuterium labels and to assess the overall chemical purity. Both ¹H and ²H NMR are valuable.

Objective: To confirm that the deuterium atoms are located on the isopropyl group and to estimate the degree of deuteration.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Analysis: The spectrum should show the absence or significant reduction of the signals corresponding to the isopropyl methine and methyl protons. The integration of any residual proton signals in this region, relative to a known internal standard or other protons in the molecule, can be used to estimate the isotopic purity.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

Analysis: The spectrum should show a signal in the region corresponding to the chemical shift of the isopropyl group, confirming the presence and location of the deuterium atoms.

-

Workflow for Chemical and Isotopic Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

Caption: Workflow for the analysis of this compound.

Conclusion

The robust characterization of this compound, encompassing both its chemical structure and isotopic purity, is paramount for its reliable use in quantitative bioanalytical assays. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive analytical toolkit for researchers and drug development professionals to ensure the quality and integrity of this vital internal standard. The methodologies outlined in this guide serve as a foundation for the rigorous assessment of this compound, ultimately contributing to the accuracy and reproducibility of pharmacokinetic and metabolic research.

References

Nimodipine-d7: A Comprehensive Technical Guide to its Certificate of Analysis and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the certificate of analysis and quality control processes for Nimodipine-d7, a deuterated analogue of Nimodipine. This compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Nimodipine in biological matrices. Ensuring its chemical and isotopic purity is paramount for generating accurate and reproducible research data. This document outlines the key analytical techniques and experimental protocols employed to certify the quality of this compound.

Certificate of Analysis: A Summary of Quality Attributes

A Certificate of Analysis (CoA) for this compound is a formal document that confirms the compound's quality and purity, as determined by a series of rigorous tests. The following tables summarize the typical quantitative data presented in a CoA.

Table 1: General Properties and Identification

| Parameter | Specification | Typical Value |

| Chemical Formula | C₂₁H₁₉D₇N₂O₇ | C₂₁H₁₉D₇N₂O₇ |

| Molecular Weight | 425.48 g/mol | 425.48 g/mol |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO, DMF, and Methanol | Conforms |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (MS) | Conforms to mass spectrum | Conforms |

Table 2: Purity and Impurity Profile

| Parameter | Method | Specification | Typical Value |

| Chemical Purity | HPLC (UV, 237 nm) | ≥98% | 99.5% |

| Related Substances | HPLC (UV, 237 nm) | Report individual impurities | Impurity A: 0.15%Total Impurities: 0.45% |

| Residual Solvents | GC-HS | As per ICH Q3C | Conforms |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |

Table 3: Isotopic Purity

| Parameter | Method | Specification | Typical Value |

| Isotopic Enrichment | LC-MS | ≥98 atom % D | 99.2 atom % D |

| Unlabeled Nimodipine | LC-MS | ≤2% | 0.8% |

Experimental Protocols: Ensuring Quality and Consistency

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to identify and quantify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2][3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a buffer like ammonium acetate.[4]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 237 nm.[3]

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a working concentration (e.g., 100 µg/mL).

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times and their area percentages are reported.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and, crucially, for determining its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Set to scan a mass range that includes the molecular ions of this compound and unlabeled Nimodipine.

-

Sample Preparation: The sample is prepared as for HPLC analysis and infused directly or injected via the LC system.

-

Data Analysis for Identity: The mass spectrum is examined for the presence of the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of this compound.

-

Data Analysis for Isotopic Purity: The relative intensities of the mass peaks corresponding to this compound and unlabeled Nimodipine are measured. The isotopic enrichment is calculated as the percentage of the deuterated species relative to the sum of both deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium labels are in the correct positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.

-

Data Analysis: The ¹H-NMR spectrum is analyzed for the presence and integration of characteristic proton signals. The absence or significant reduction of signals at the positions of deuteration, compared to the spectrum of unlabeled Nimodipine, confirms the successful isotopic labeling. The overall pattern of the remaining signals should be consistent with the Nimodipine structure.[5]

Visualizing Quality Control Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the quality control process for this compound.

Caption: Quality Control Workflow for this compound.

Caption: Logical Relationship for Purity Assessment.

References

- 1. criver.com [criver.com]

- 2. Stable Isotopes - Labeled Compounds | @rtMolecule [artmolecule.fr]

- 3. Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 5. researchgate.net [researchgate.net]

The Imperative of Isotopic Precision: Why Deuterated Nimodipine is the Gold Standard for Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. For the analysis of the calcium channel blocker nimodipine, the use of its deuterated analogue, deuterated nimodipine (e.g., nimodipine-d7), has emerged as the unequivocal best practice. This technical guide elucidates the core rationale for this selection, providing a comprehensive overview of the underlying principles, experimental validation, and practical implementation.

The Rationale: Mitigating Analytical Variability with a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using an internal standard is to correct for the inherent variability encountered during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection. While structurally similar analogues have been used, stable isotope-labeled (SIL) internal standards, such as deuterated nimodipine, offer unparalleled advantages.

The key rationale for employing deuterated nimodipine centers on its near-identical physicochemical properties to the unlabeled analyte.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule that co-elutes chromatographically with nimodipine and exhibits virtually the same extraction recovery and ionization efficiency in the mass spectrometer. This co-behavior allows the SIL-IS to effectively compensate for:

-

Matrix Effects: Biological matrices like plasma and cerebrospinal fluid (CSF) are complex, containing numerous endogenous components that can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Since deuterated nimodipine is affected by these matrix effects in the same manner as native nimodipine, the ratio of their signals remains constant, ensuring accurate quantification.

-

Variability in Sample Preparation: Losses during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, can be a significant source of error. A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, thereby correcting for this variability.

-

Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity can impact the analyte signal. The ratiometric measurement against the co-eluting SIL-IS normalizes these fluctuations.

The workflow for a typical bioanalytical method employing a deuterated internal standard is depicted below.

References

Physical and chemical properties of Nimodipine-d7

An In-depth Technical Guide on the Physical and Chemical Properties of Nimodipine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its analytical methodologies, and its primary mechanism of action. This compound serves as a crucial internal standard for the precise quantification of nimodipine in biological samples, aiding in pharmacokinetic and metabolic research.[1][2]

Core Physicochemical Properties

This compound is the deuterium-labeled analog of Nimodipine.[2] Deuterium labeling enhances its utility in mass spectrometry-based analytical methods by providing a distinct mass-to-charge ratio from the unlabeled parent drug, without significantly altering its chemical behavior. This makes it an ideal internal standard for improving the accuracy of quantification.[2]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Formal Name | 3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1][3] |

| CAS Number | 1246815-36-0 | [1][4][5] |

| Molecular Formula | C₂₁H₁₉D₇N₂O₇ | [1][3][4][6] |

| Molecular Weight | 425.48 g/mol [4][5][6][] (also cited as 425.5 g/mol [1][3]) | |

| Appearance | Pale Yellow Solid[5][] | |

| Melting Point | 116-121°C | [] |

| Boiling Point | 534.8±50.0 °C at 760 mmHg | [] |

| Solubility | Soluble in Chloroform and Methanol.[] Slightly soluble in Chloroform and Methanol.[1] | |

| Purity | ≥97%[6], >95% (HPLC)[4] | |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₇) | [1] |

| Storage Temperature | -20°C[4][] or 2-8°C Refrigerator[5] | |

| SMILES | CC1=C(C(OCCOC)=O)C(C2=CC=CC(--INVALID-LINK--=O)=C2)C(C(OC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])=O)=C(C)N1 | [1] |

| InChI Key | UIAGMCDKSXEBJQ-QLWPOVNFSA-N | [1][] |

Mechanism of Action: Nimodipine

This compound is chemically analogous to Nimodipine, and therefore its biological activity is understood through the mechanism of the parent compound. Nimodipine is a second-generation dihydropyridine calcium channel blocker.[8] Its primary therapeutic effect is derived from its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and neurons by binding specifically to L-type voltage-gated calcium channels.[9][10][11] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[12]

Nimodipine exhibits a greater effect on cerebral arteries than on peripheral blood vessels, a characteristic attributed to its high lipophilicity, which allows it to effectively cross the blood-brain barrier.[9][12][13] This cerebrovascular selectivity makes it the only FDA-approved drug for improving neurological outcomes in patients following an aneurysmal subarachnoid hemorrhage (aSAH), where it is used to prevent and treat cerebral vasospasm.[10][11][14]

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound | CAS 1246815-36-0 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 8. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Nimodipine - Wikipedia [en.wikipedia.org]

- 11. rjpn.org [rjpn.org]

- 12. What is the mechanism of Nimodipine? [synapse.patsnap.com]

- 13. Mechanism of action of Nimodipine_Chemicalbook [chemicalbook.com]

- 14. Mass spectrometry-based method for quantification of nimodipine and glutamate in cerebrospinal fluid. Pilot study with patients after aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

Nimodipine-d7: A Technical Guide to Stability and Recommended Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of Nimodipine-d7 and outlines recommended storage conditions to ensure its integrity for research and development purposes. The information presented is crucial for obtaining reliable and reproducible results in preclinical and clinical studies. This guide consolidates available data on the stability of Nimodipine and its deuterated analogue, this compound, offering detailed experimental protocols and visual representations of key processes.

Chemical and Physical Properties

This compound is a deuterium-labeled version of Nimodipine, a dihydropyridine calcium channel blocker. The deuteration is typically on the isopropyl ester group.

| Property | Value |

| Chemical Name | Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate-d7 |

| CAS Number | 1246815-36-0 |

| Molecular Formula | C₂₁H₁₉D₇N₂O₇ |

| Molecular Weight | 425.48 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in ethanol, chloroform, ethyl acetate, and polyethylene glycol; sparingly soluble in water.[1] |

Recommended Storage Conditions

Proper storage is critical to maintain the stability of this compound. The following conditions are recommended based on available data for both this compound and its parent compound.

Solid Form

| Condition | Temperature | Duration | Recommendations |

| Long-term | -20°C | ≥ 4 years (for Nimodipine) | Store in a tightly sealed, light-resistant container. |

| Short-term | Room Temperature | Data not available | Minimize exposure to light and humidity. |

In Solution

| Solvent | Temperature | Duration | Recommendations |

| DMSO, Ethanol, DMF | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| DMSO, Ethanol, DMF | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Aqueous Buffers | Room Temperature | ≤ 1 day | Prepare fresh and use immediately. Protect from light. |

Note: Data for solutions is primarily based on manufacturer recommendations for Nimodipine and this compound stock solutions.

Stability Profile and Degradation Pathways

Nimodipine, and by extension this compound, is susceptible to degradation under specific conditions. Understanding these vulnerabilities is key to preventing the formation of impurities that could compromise experimental outcomes.

Summary of Forced Degradation Studies on Nimodipine

| Stress Condition | Stability | Key Degradation Product |

| Photolytic | Labile | Pyridine derivative (aromatization of the dihydropyridine ring) |

| Acidic Hydrolysis | Labile | Hydrolysis of the ester groups |

| Alkaline Hydrolysis | Labile | Hydrolysis of the ester groups |

| Oxidative | Stable | No significant degradation observed |

| Thermal | Stable | No significant degradation observed |

This data is based on studies of the non-deuterated Nimodipine and is expected to be highly relevant for this compound.[1][2]

Key Degradation Pathways

The primary degradation pathway for dihydropyridines like Nimodipine involves the oxidation of the dihydropyridine ring to its corresponding pyridine analogue. This process leads to a loss of pharmacological activity. Hydrolysis of the ester side chains can also occur under acidic or basic conditions.

Caption: Primary degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols for conducting stability studies on this compound, adapted from established methods for Nimodipine.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1N hydrochloric acid and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1N sodium hydroxide and keep at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Store the solid drug or its solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solid drug or its solution to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase of methanol, acetonitrile, and water.[2] Detection is typically performed using a UV detector at approximately 237 nm.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Long-Term and Accelerated Stability Study

This protocol assesses the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in desired solvents in appropriate, sealed, light-protected containers.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended temperature (e.g., -20°C).

-

Accelerated: Store samples at a higher temperature (e.g., 25°C with 60% relative humidity or 40°C with 75% relative humidity).

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method as described in Protocol 1.

-

Data Analysis: Evaluate any changes in purity, and identify and quantify any degradation products over time.

Impact of Deuteration on Stability

While specific stability studies on this compound are not extensively published, the effect of deuteration on drug stability can be considered from a theoretical standpoint.

Caption: Potential effects of deuteration on drug stability.

The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This is known as the kinetic isotope effect (KIE). The primary consequence of this in drug development is often an increase in metabolic stability, as enzymatic cleavage of the C-D bond is slower.

Regarding chemical stability, the KIE could potentially influence the rates of certain degradation reactions. For instance, if a degradation pathway involves the cleavage of a C-H bond that is deuterated in this compound, the rate of that degradation may be slower. However, the major degradation pathways for Nimodipine (photodegradation and hydrolysis) do not typically involve the cleavage of the C-H bonds on the isopropyl group where deuteration is common. Therefore, the overall chemical stability profile of this compound is expected to be very similar to that of Nimodipine.

Conclusion

This compound, like its parent compound, is a light-sensitive molecule that is also susceptible to degradation by acid and base-catalyzed hydrolysis. It is relatively stable under thermal and oxidative stress. For optimal stability, this compound should be stored in its solid form at -20°C, protected from light. Solutions should be stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months), with precautions taken to avoid repeated freeze-thaw cycles and exposure to light. Researchers should employ validated stability-indicating analytical methods to ensure the integrity of this compound throughout their studies. While deuteration is primarily aimed at altering the metabolic profile, its impact on the chemical stability of this compound is presumed to be minimal for the most common degradation pathways. However, specific stability studies on this compound are recommended to definitively establish its shelf-life and degradation profile under various experimental conditions.

References

A Technical Guide to Nimodipine-d7 for the Research Professional

An in-depth examination of the commercial availability, technical specifications, and analytical applications of the deuterated internal standard, Nimodipine-d7.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound. This deuterated analog of Nimodipine is a critical tool in pharmacokinetic and bioanalytical studies, serving as an internal standard for the precise quantification of Nimodipine in biological matrices. This document outlines its commercial suppliers, key technical data, and provides insights into its application in experimental settings.

Commercial Availability and Suppliers

This compound is readily available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key commercial sources and their respective product specifications.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Protheragen | PIMP46977 | 1246815-36-0 | C₂₁H₁₉D₇N₂O₇ | 425.49 | Not specified | 10mg, 25mg, 50mg, 100mg |

| Cayman Chemical | 30720 | 1246815-36-0 | C₂₁H₁₉D₇N₂O₇ | 425.5 | >99% deuterated forms (d1-d7) | 500 µg, 1 mg |

| Santa Cruz Biotechnology | sc-479483 | 1246815-36-0 | C₂₁H₁₉D₇N₂O₇ | 425.48 | ≥97% | Not specified |

| Pharmaffiliates | PA STI 067800 | 1246815-36-0 | C₂₁H₁₉D₇N₂O₇ | 425.48 | Not specified | Not specified |

| Veeprho | Not specified | 1246815-36-0 | Not specified | Not specified | Not specified | Not specified |

| Simson Pharma Limited | Not specified | 1246815-36-0 | Not specified | Not specified | Not specified | Not specified |

| TLC Pharmaceutical Standards | N-153 | 1246815-36-0 | C₂₁H₁₉D₇N₂O₇ | 425.49 | Not specified | Common Package: 10, 25, 50, 100mg |

Technical Profile

This compound, with the formal name 3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a deuterated form of Nimodipine.[1] Nimodipine is a dihydropyridine calcium channel blocker.[2] The stable isotope labeling with deuterium makes this compound an ideal internal standard for bioanalytical quantification of Nimodipine using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] Its physical and chemical properties are nearly identical to Nimodipine, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in the mass spectrometer.

Key Applications:

-

Internal Standard: The primary application of this compound is as an internal standard in pharmacokinetic and drug metabolism studies to accurately quantify Nimodipine concentrations in biological samples such as plasma, serum, and tissue homogenates.[3][4]

-

Vasodilator Research: As a labeled analog of a cerebral vasodilator, it can be utilized in research investigating the mechanisms of vasodilation.[5]

Experimental Protocol: Quantification of Nimodipine in Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a generalized experimental protocol for the quantification of Nimodipine in a biological matrix, employing this compound as an internal standard. This protocol is a composite of standard bioanalytical practices and should be optimized for specific laboratory conditions and instrumentation.

1. Materials and Reagents:

-

Nimodipine analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

2. Standard and Internal Standard Stock Solution Preparation:

-

Prepare a stock solution of Nimodipine (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From these stock solutions, prepare working solutions of Nimodipine for the calibration curve and quality control (QC) samples by serial dilution in a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nimodipine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, will be shifted by +7 Da from Nimodipine)

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Nimodipine to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting to fit the data.

-

Determine the concentration of Nimodipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Nimodipine using this compound.

Caption: Bioanalytical workflow for Nimodipine quantification.

Signaling Pathway Context: Nimodipine's Mechanism of Action

While this compound's primary role is as an internal standard, understanding the mechanism of action of the parent compound, Nimodipine, is crucial for its application in pharmacological research. Nimodipine is a potent inhibitor of L-type voltage-gated calcium channels (Caᵥ1.2).[3][4] The influx of calcium through these channels is a critical step in various physiological processes, including smooth muscle contraction and neuronal signaling. By blocking these channels, Nimodipine induces vasodilation, particularly in the cerebral arteries, which is the basis for its therapeutic use in preventing vasospasm following subarachnoid hemorrhage.

The following diagram illustrates the simplified signaling pathway of Nimodipine's action on vascular smooth muscle cells.

Caption: Nimodipine's inhibitory action on calcium channels.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. For specific applications, further optimization of experimental protocols and careful consideration of the analytical instrumentation are essential. Always refer to the supplier's certificate of analysis for lot-specific information on purity and identity.

References

Methodological & Application

Application Note: Quantification of Nimodipine in Human Plasma using Nimodipine-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nimodipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Nimodipine-d7, to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving nimodipine.

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels.[1] It is widely used for the prevention and treatment of ischemic neurological deficits following subarachnoid hemorrhage.[1] Given its therapeutic importance, a reliable method for the accurate quantification of nimodipine in biological matrices is essential for clinical and pharmacological research. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.

Experimental

Materials and Reagents

-

Nimodipine and this compound reference standards were of high purity (≥98%).

-

HPLC-grade methanol and acetonitrile were used for mobile phase and sample preparation.

-

Formic acid (LC-MS grade) was used as a mobile phase additive.

-

Ultrapure water was used throughout the experiment.

-

Human plasma was sourced from an accredited supplier.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nimodipine Transition | m/z 419.2 → 343.1 |

| This compound Transition | m/z 426.2 → 343.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The specific MRM transition for this compound is based on the addition of 7 Daltons to the parent mass of Nimodipine, assuming deuteration on a part of the molecule that does not include the fragment ion at m/z 343.1. This transition should be experimentally confirmed.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of nimodipine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the nimodipine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of this method. This data is illustrative and based on typical performance of similar bioanalytical methods. Full validation must be performed in the end-user's laboratory.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

Table 4: Accuracy and Precision

| QC Concentration | Accuracy (% Bias) | Precision (% RSD) |

| Low QC (0.3 ng/mL) | ± 15% | < 15% |

| Mid QC (15 ng/mL) | ± 15% | < 15% |

| High QC (80 ng/mL) | ± 15% | < 15% |

Table 5: Recovery

| Analyte | Concentration | Mean Recovery (%) |

| Nimodipine | Low, Mid, High | > 85% |

| This compound | 100 ng/mL | > 85% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of nimodipine.

Caption: Simplified signaling pathway of nimodipine's mechanism of action.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of nimodipine in human plasma. The use of this compound as an internal standard ensures accurate and precise results by compensating for potential variability during sample preparation and analysis. The simple protein precipitation protocol is amenable to high-throughput analysis. The method demonstrates good linearity, accuracy, precision, and recovery, making it well-suited for demanding research applications.

Conclusion

This application note details a robust LC-MS/MS method for the determination of nimodipine in human plasma using this compound as an internal standard. The method is sensitive, selective, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Note: Quantitative Analysis of Nimodipine in Human Plasma by UHPLC-MS/MS using Nimodipine-d7

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Nimodipine in human plasma using a stable isotope-labeled internal standard, Nimodipine-d7. The method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for selective and accurate quantification. Sample preparation is achieved through a straightforward protein precipitation protocol, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Nimodipine in a biological matrix.

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels.[1][2] It is primarily used to reduce the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage.[3] Given its therapeutic importance, a reliable method for its quantification in human plasma is essential for clinical and pharmacological research. The use of a stable isotope-labeled internal standard like this compound provides superior accuracy and precision by compensating for variations in sample preparation and instrument response. This document provides a detailed protocol for the extraction and analysis of Nimodipine from human plasma.

Experimental

Materials and Reagents

-

Nimodipine reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad, Thermo Fisher TSQ)

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Stock and Working Solutions

-

Nimodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nimodipine in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Nimodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Protocols

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

Add 10 µL of the appropriate Nimodipine working solution to the calibration and quality control tubes. For blank and unknown samples, add 10 µL of 50:50 acetonitrile:water.

-

To all tubes, add 300 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile).

-

Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5-10 µL of the supernatant into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| UHPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Nimodipine: m/z 419.2 -> 343.1 |

| This compound: m/z 426.2 -> 350.1 | |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data and Results

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15% | < 15% | 85 - 115% |

| Low QC | 1.5 | < 10% | < 10% | 90 - 110% |

| Mid QC | 50 | < 10% | < 10% | 90 - 110% |

| High QC | 150 | < 10% | < 10% | 90 - 110% |

Table 5: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Nimodipine | Low | > 85% | 95 - 105% |

| High | > 85% | 95 - 105% | |

| This compound | - | > 85% | 95 - 105% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Nimodipine quantification.

Nimodipine Signaling Pathway

Caption: Nimodipine's mechanism of action in preventing cerebral vasospasm.

Conclusion

The UHPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Nimodipine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research setting. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.

References

Application of Nimodipine-d7 in Therapeutic Drug Monitoring of Nimodipine

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels. It is primarily used to improve neurological outcomes following subarachnoid hemorrhage from ruptured intracranial aneurysms by preventing cerebral vasospasm. Therapeutic drug monitoring (TDM) of nimodipine is crucial to ensure optimal therapeutic concentrations are achieved and maintained, thereby maximizing efficacy while minimizing dose-related side effects such as hypotension. Due to its extensive first-pass metabolism and potential for drug-drug interactions, plasma concentrations of nimodipine can vary significantly among individuals.

The use of a stable isotope-labeled internal standard, such as Nimodipine-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to nimodipine but with a different mass, co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency. This effectively corrects for matrix effects and variations in sample processing, leading to highly accurate and precise quantification. This document provides detailed protocols for the therapeutic drug monitoring of nimodipine in human plasma using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of nimodipine using a deuterated internal standard. The data is compiled from published literature and represents expected validation parameters.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Analyte | Nimodipine |

| Internal Standard | This compound |

| Matrix | Human Plasma |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Mass Spectrometric Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nimodipine | 419.1 | 343.0 |

| This compound | 426.1 (Predicted) | 343.0 (Predicted) |

Note: The MRM transitions for this compound are predicted based on the structure and fragmentation of Nimodipine. The precursor ion is shifted by +7 Da due to the seven deuterium atoms. The product ion is predicted to be the same as the unlabeled compound, as the deuterium atoms are not expected to be on the fragmented portion. These transitions should be optimized during method development.

Table 3: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Mean Recovery | > 85% |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and simple method for the extraction of nimodipine from plasma.

Materials:

-

Human plasma samples

-

Nimodipine and this compound stock solutions (in methanol or acetonitrile)

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in acetonitrile) to each plasma sample, calibration standard, and quality control sample, except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 30% B

-

3.6-5.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

-

Nimodipine: 419.1 → 343.0

-

This compound: 426.1 → 343.0 (to be optimized)

-

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the therapeutic drug monitoring of nimodipine using this compound.

Caption: Experimental workflow for Nimodipine TDM.

Nimodipine Metabolic Pathway

Nimodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways involve the dehydrogenation of the dihydropyridine ring to its pyridine analog and oxidative metabolism of the ester groups.[1][2][3]

Caption: Simplified metabolic pathway of Nimodipine.

References

Application Notes and Protocols for Nimodipine Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Nimodipine in biological matrices, specifically focusing on the use of a deuterated internal standard. The following sections offer comprehensive guidance on sample preparation, analytical methodologies, and data interpretation to ensure accurate and reproducible results in a research and development setting.

Introduction

Nimodipine is a dihydropyridine calcium channel blocker primarily used to reduce brain damage caused by subarachnoid hemorrhage. Accurate quantification of Nimodipine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Nimodipine-d7, is the gold standard for mass spectrometry-based bioanalysis. This approach ensures the highest accuracy and precision by compensating for variability in sample preparation and instrument response.

These notes provide protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), all incorporating a deuterated internal standard.

Experimental Workflows

The general workflow for Nimodipine analysis in biological samples involves sample collection, the addition of a deuterated internal standard, extraction of the analyte, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Figure 1: General experimental workflow for Nimodipine analysis.

Sample Preparation Protocols

Accurate and consistent sample preparation is paramount for reliable bioanalysis. The choice of technique depends on the sample matrix, required sensitivity, and available resources. All procedures should be performed under yellow light to prevent photodegradation of Nimodipine.

Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput screening.

Protocol:

-

To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Figure 2: Protein Precipitation (PPT) workflow.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, reducing matrix effects.

Protocol:

-

To 200 µL of the biological sample in a glass tube, add 20 µL of this compound internal standard working solution.

-

Vortex briefly.

-

Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and ethyl acetate (1:1, v/v)).[1]

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nimodipine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nimodipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Nimodipine-d7, for accurate and precise quantification. The sample preparation involves a straightforward protein precipitation procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of Nimodipine in a biological matrix.

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels. It is primarily used to reduce the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage from ruptured intracranial berry aneurysms. Given its therapeutic importance and narrow therapeutic window, a sensitive and selective analytical method is crucial for monitoring its concentration in biological samples. This application note provides a detailed protocol for the quantification of Nimodipine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The use of a deuterated internal standard, this compound, ensures the reliability of the results by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Nimodipine and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography (LC) Conditions

A summary of the liquid chromatography conditions is provided in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Mass Spectrometry (MS) Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for Nimodipine and this compound are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nimodipine | 419.1 | 343.0 | 15 |

| This compound (Internal Standard) | 426.1 | 350.0 | 15 |

Note: The MRM transition for this compound is inferred based on the structure of Nimodipine and may require optimization.

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nimodipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Nimodipine stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at desired concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Nimodipine working standard solutions to prepare CS and QC samples at various concentration levels.

Sample Preparation Protocol

-

To 50 µL of plasma sample (blank, CS, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

Caption: Analytical workflow for Nimodipine quantification.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the LC-MS/MS system for the detection of Nimodipine.

Caption: Logical flow of Nimodipine analysis in LC-MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Nimodipine in human plasma using LC-MS/MS. The method is sensitive, specific, and reliable, making it an invaluable tool for researchers and professionals in the field of drug development and clinical research. The provided experimental details and workflows can be readily adapted for routine analysis of Nimodipine.

Troubleshooting & Optimization

How to address poor peak shape for Nimodipine-d7 in HPLC

Welcome to the technical support center for Nimodipine-d7 analysis via HPLC. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a standard experimental protocol to help you address challenges related to poor peak shape in your chromatographic experiments.

Troubleshooting Guide: Addressing Poor Peak Shape for this compound

Poor peak shape for this compound can manifest as peak tailing, fronting, or splitting. Below are common causes and their corresponding solutions in a question-and-answer format.

Issue 1: Peak Tailing

-

Question: Why is my this compound peak exhibiting significant tailing?

Answer: Peak tailing for this compound is often attributed to secondary interactions between the basic dihydropyridine nitrogen of the molecule and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Other potential causes include column overload, low buffer concentration, or a mismatch between the mobile phase pH and the analyte's pKa.[1] Nimodipine has a pKa of approximately 5.4.[3]

Troubleshooting Steps:

-

Optimize Mobile Phase pH: To minimize silanol interactions, lower the mobile phase pH to around 2-3.[1] This ensures the silanol groups are protonated and less likely to interact with the basic analyte.

-

Use a Highly Deactivated Column: Employ an end-capped column or a column with a polar-embedded phase to shield the residual silanol groups.[1]

-

Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[1]

-

Reduce Sample Concentration: Dilute your sample to prevent column overload, which can also cause peak tailing.[1]

-

Check for Column Degradation: An old or contaminated column can lead to increased silanol activity. Flush the column with a strong solvent or replace it if necessary.[1]

-

Issue 2: Peak Fronting

-

Question: What is causing the fronting of my this compound peak?

Answer: Peak fronting is commonly caused by column overload (injecting too much sample mass) or a mismatch between the injection solvent and the mobile phase.[4] Given Nimodipine's poor water solubility, using a sample solvent that is significantly stronger than the mobile phase can lead to this issue.[5][6]

Troubleshooting Steps:

-

Reduce Injection Volume or Concentration: Decrease the amount of this compound injected onto the column.

-

Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

-

Check for Column Collapse: A void at the head of the column can cause peak fronting. This may necessitate column replacement.

-

Issue 3: Split Peaks

-

Question: My this compound peak is splitting. What could be the reason?

Answer: Split peaks can arise from several issues, including a partially blocked column frit, a void in the column packing, or co-elution with an interfering peak.[7] Incompatibility between the sample solvent and the mobile phase can also be a cause.

Troubleshooting Steps:

-

Ensure Sample is Fully Dissolved: Nimodipine is poorly soluble in water, ensure it is fully dissolved in your sample solvent before injection.[5][6]

-

Check for Column Contamination or Voids: If all peaks in your chromatogram are splitting, this points to a problem at the head of the column, such as a blocked frit or a void.[7] Reverse flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

-

Optimize Sample Solvent: As with peak fronting, ensure the sample solvent is as weak as possible while maintaining analyte solubility.

-

Consider Isotopic Effects: While less common to cause significant splitting, the slight retention time difference between Nimodipine and this compound could exacerbate a minor issue.[8] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[8][9][10] If you are analyzing both, ensure your chromatography has sufficient resolution.

-

Frequently Asked Questions (FAQs)

-

Q1: How might the deuterium labeling in this compound specifically affect its peak shape?

-

A1: The primary effect of deuterium labeling is a slight change in the molecule's hydrophobicity, which can lead to a small shift in retention time, typically eluting slightly earlier than the non-deuterated form in reversed-phase HPLC.[8][9][10] This "chromatographic isotope effect" does not inherently cause poor peak shape. However, if the chromatography is already suboptimal, this slight separation could manifest as a shoulder on the main peak or contribute to the appearance of a split peak if both deuterated and non-deuterated forms are present and not fully resolved.

-

-

Q2: What are the key physicochemical properties of Nimodipine to consider for HPLC method development?

-

A2: Nimodipine is a basic compound with a pKa of approximately 5.4.[3] It is highly lipophilic with a LogP of around 3.05 to 3.41 and has poor water solubility.[5][11] It is freely soluble in organic solvents like methanol, ethanol, and acetonitrile.[5][12] These properties are critical when selecting the mobile phase pH, organic solvent composition, and sample diluent.

-

-

Q3: Can my HPLC system contribute to poor peak shape?

-

A3: Yes, extra-column band broadening can contribute to poor peak shape.[1] This can be caused by using tubing with a large internal diameter or excessive length, as well as poorly made connections between the injector, column, and detector. Ensure all fittings are secure and use tubing with an appropriate internal diameter for your system.

-

Experimental Protocol: HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

- Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

- Further dilute the stock solution with the mobile phase to the desired working concentration.

2. HPLC System and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 or equivalent |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][14] |

| Mobile Phase | Acetonitrile and Water (70:30, v/v)[13][14] or Methanol and Water (70:30, v/v). For tailing issues, consider adding 0.1% formic acid to the mobile phase to control pH. |

| Flow Rate | 1.0 mL/min[13][14] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 236 nm[13][15] |

3. System Suitability:

- Before running samples, perform a system suitability test. The tailing factor for the this compound peak should ideally be less than 1.5.

Quantitative Data Summary

The following table summarizes key parameters for a typical Nimodipine HPLC method.

| Parameter | Value | Reference |

| pKa | ~5.4 | [3] |

| LogP | 3.05 - 3.41 | [5][11] |

| Solubility in Water | Very low (~0.012 g/L) | [16][17] |

| Common Mobile Phase | Acetonitrile/Water or Methanol/Water | [13][14] |

| Detection Wavelength | 236 nm | [13][15] |

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

Caption: A flowchart outlining a systematic approach to diagnosing and resolving poor HPLC peak shape for this compound.

References

- 1. uhplcs.com [uhplcs.com]

- 2. waters.com [waters.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. magnascientiapub.com [magnascientiapub.com]

- 7. agilent.com [agilent.com]

- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Solubility and thermodynamic properties of nimodipine in pure and binary solvents at a series of temperatures [inis.iaea.org]

- 13. Development of an RP-HPLC-UV Method for Simultaneous Detection of Nimodipine and its Metabolite in Cerebrospinal Fluid of Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijrpc.com [ijrpc.com]

- 16. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. hmdb.ca [hmdb.ca]

Mitigating ion suppression effects on Nimodipine-d7 signal

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression effects on the Nimodipine-d7 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Since this compound is used as an internal standard for the quantification of Nimodipine, any suppression of its signal can lead to inaccurate calculations of the native compound's concentration.

Q2: What are the common causes of ion suppression for this compound in biological samples?

A2: Ion suppression in the analysis of this compound from biological matrices like plasma or cerebrospinal fluid (CSF) is often caused by endogenous components that co-elute with the analyte.[3] The primary culprits are often phospholipids from cell membranes, as well as salts, proteins, and metabolites.[3] Exogenous substances, such as polymers leached from plasticware or mobile phase additives, can also contribute to ion suppression.